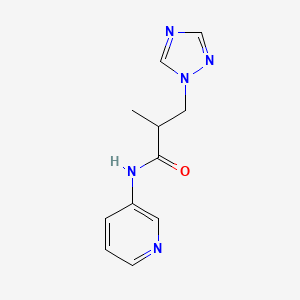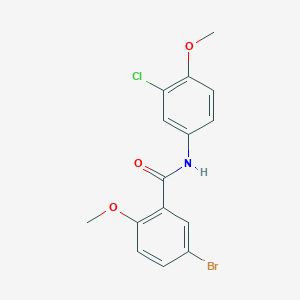![molecular formula C23H20Cl2N2O3 B6102134 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide, also known as DCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DCPA is a synthetic compound that can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide is complex and involves multiple targets. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting the activity of various enzymes, including cyclin-dependent kinases and topoisomerases. In neurons, this compound modulates the activity of ion channels and neurotransmitter receptors, including NMDA receptors, AMPA receptors, and GABA receptors, leading to the improvement of memory and learning. In immune cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines by modulating the activity of transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In neurons, this compound modulates the activity of ion channels and neurotransmitter receptors, leading to the improvement of memory and learning. In immune cells, this compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in various solvents. However, this compound also has some limitations, including its potential toxicity, instability in aqueous solutions, and limited availability.
Orientations Futures
There are several future directions for the research on 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide, including the development of more efficient synthesis methods, the identification of new targets and mechanisms of action, the evaluation of its potential therapeutic applications in various diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide can be synthesized using various methods, including the reaction between 2,4-dichlorophenylacetic acid and 2-furylboronic acid in the presence of a palladium catalyst, followed by the reaction with 4-(4-morpholinyl)aniline in the presence of acryloyl chloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. In neuroscience, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, and to improve memory and learning in animal models. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c24-16-1-8-20(21(25)15-16)22-9-6-19(30-22)7-10-23(28)26-17-2-4-18(5-3-17)27-11-13-29-14-12-27/h1-10,15H,11-14H2,(H,26,28)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJDMPKCVCZOBN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6102065.png)

![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B6102089.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)
![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)


![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)

